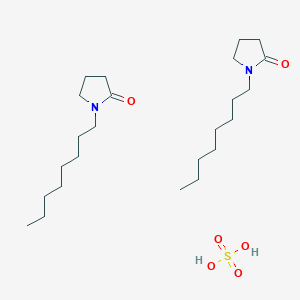
1-Octylpyrrolidin-2-one;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone or N-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is known for its surfactant properties due to the combination of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head. It is slightly soluble in water and possesses both chemical and thermal stability . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octylpyrrolidin-2-one can be synthesized through the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for 1-octylpyrrolidin-2-one typically involve the use of non-ionic surfactants and other chemical intermediates. The compound is applied as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .
Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .
Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .
Applications De Recherche Scientifique
1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .
Mécanisme D'action
The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .
Comparaison Avec Des Composés Similaires
1-Octylpyrrolidin-2-one is unique due to its combination of surfactant and solvent properties. Similar compounds include other N-alkylpyrrolidin-2-ones, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. These compounds also possess surfactant properties but differ in their alkyl chain lengths and specific applications .
Propriétés
Numéro CAS |
918666-34-9 |
|---|---|
Formule moléculaire |
C24H48N2O6S |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
1-octylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4) |
Clé InChI |
XJFIONYRDLFXQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
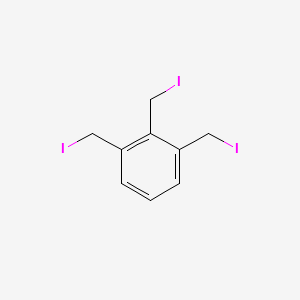
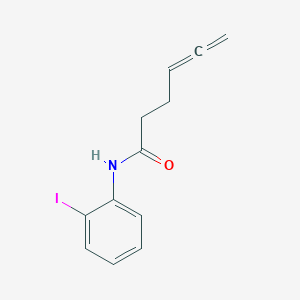
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
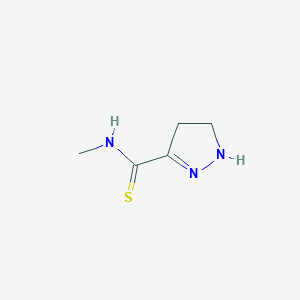
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
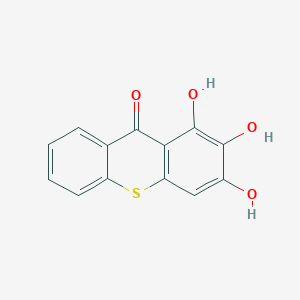
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)

